Diethyl phosphate-d10-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

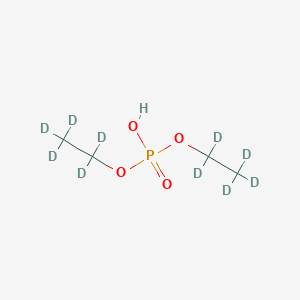

Structure

3D Structure

Properties

Molecular Formula |

C4H11O4P |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl) hydrogen phosphate |

InChI |

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/i1D3,2D3,3D2,4D2 |

InChI Key |

UCQFCFPECQILOL-MWUKXHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(O)OC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCOP(=O)(O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Diethyl Phosphate-d10-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Diethyl phosphate-d10-1, a deuterated analog of the organophosphate metabolite Diethyl Phosphate (DEP). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in metabolic studies.

Chemical and Physical Properties

This compound is a stable isotope-labeled form of Diethyl Phosphate, where the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Diethyl Phosphate in various biological and environmental samples. While specific experimental data for all physical properties of the deuterated form are not extensively published, the properties are expected to be very similar to the unlabeled compound. The following tables summarize the available quantitative data for both this compound and its non-deuterated counterpart.

Table 1: General Chemical Properties

| Property | This compound | Diethyl Phosphate (unlabeled) |

| CAS Number | 2483831-48-5[1] | 598-02-7[1][2][3] |

| Molecular Formula | C4HD10O4P[1] | C4H11O4P[2][3] |

| Molecular Weight | 164.16 g/mol [1] | 154.10 g/mol [2][3] |

| Appearance | Liquid | Colorless to light yellow liquid[2] |

| Storage Temperature | 2-8°C[4] | 2-8°C, sealed in dry conditions[4] |

Table 2: Physical Properties of Diethyl Phosphate (unlabeled)

| Property | Value |

| Melting Point | 6 °C[4] |

| Boiling Point | 203 °C[3][4] |

| Density | 1.29 g/mL[3][4][5][6] |

| Refractive Index | 1.4170[4] |

| Flash Point | 91 °C[3][4] |

| pKa (Predicted) | 1.42 ± 0.50[4] |

Table 3: Solubility of Diethyl Phosphate (unlabeled)

| Solvent | Solubility |

| Chloroform | Slightly soluble[4] |

| DMSO | Slightly soluble[4] |

| Methanol | Slightly soluble[4] |

| Water | Slightly soluble[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for preparing deuterated organophosphate compounds. A common route involves the use of deuterated ethanol as a starting material.

Methodology:

-

Reaction of Ethanol-d6 with Phosphorus Pentasulfide: Ethanol-d6 is reacted with phosphorus pentasulfide (P2S5) to yield O,O-diethyl-d10-dithiophosphoric acid.

-

Chlorination: The resulting dithiophosphoric acid is then chlorinated to produce diethyl-d10-chlorothiophosphate.

-

Hydrolysis: Subsequent hydrolysis of the diethyl-d10-chlorothiophosphate yields this compound. The reaction conditions, including solvent, temperature, and reaction time, should be carefully optimized to ensure high yield and purity.

Analytical Methods for Quantification

This compound is primarily used as an internal standard for the accurate quantification of Diethyl Phosphate in biological samples. Various analytical methods have been developed for this purpose, typically involving chromatography coupled with mass spectrometry.

2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Acidification: Acidify the biological sample (e.g., urine) to a pH of approximately 4-5.

-

Spiking with Internal Standard: Add a known amount of this compound to the sample.

-

Extraction: Extract the analytes from the sample using a suitable organic solvent, such as ethyl acetate or a mixture of isopropanol and dichloromethane.

-

Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.

2.2.2. Instrumental Analysis: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

-

Chromatographic Separation: Employ a C18 reversed-phase column for the separation of Diethyl Phosphate and its deuterated internal standard. A gradient elution with a mobile phase consisting of water and methanol, both with a small percentage of formic acid, is commonly used.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both Diethyl Phosphate and this compound for quantification.

Biological Relevance and Signaling

Diethyl Phosphate is a well-known metabolite of various organophosphorus pesticides. Its presence in biological samples is a key biomarker of exposure to these compounds. Studies have shown that Diethyl Phosphate can exert biological effects, including the modulation of the immune system.

One of the reported effects of Diethyl Phosphate is the downregulation of the pro-inflammatory cytokine Interleukin-6 (IL-6). The precise mechanism is still under investigation, but it is believed to involve the enrichment of certain gut microbiota that, in turn, influence the host's immune response.

Caption: Logical relationship showing the metabolism of organophosphorus pesticides to Diethyl Phosphate and its subsequent effect on Interleukin-6 levels.

References

- 1. Diethyl phosphate-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diethyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. DIETHYL PHOSPHATE | 598-02-7 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

Technical Guide: Physical Properties of Diethyl Phosphate-d10-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate-d10-1 is the deuterated form of diethyl phosphate, a common metabolite of various organophosphorus pesticides.[1] Due to its isotopic labeling, this compound serves as an invaluable tool in analytical and metabolic research.[2] Stable isotope-labeled compounds are crucial as internal standards in bioanalytical studies, offering high precision in quantification by mass spectrometry.[3] Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, making it a subject of interest in drug development.[1][4] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a typical analytical workflow where this compound is utilized.

Core Physical Properties

The physical properties of this compound are expected to be very similar to its non-deuterated analogue, Diethyl phosphate. The table below summarizes the available data for both compounds. Properties for the deuterated compound are specified where available; otherwise, data for the non-deuterated form is provided as a close approximation.

| Property | This compound | Diethyl phosphate (non-deuterated analogue) |

| Molecular Formula | C₄HD₁₀O₄P | C₄H₁₁O₄P |

| Molecular Weight | 164.16 g/mol [1] | 154.10 g/mol [5] |

| CAS Number | 2483831-48-5[1] | 598-02-7[5] |

| Appearance | - | Colorless to light yellow liquid[6], White powder[7] |

| Melting Point | - | 6 °C[5][7] |

| Boiling Point | - | 203 °C[5] |

| Density | - | 1.29 g/mL[8] |

| Solubility | - | Slightly soluble in Chloroform, DMSO, and Methanol.[5] Soluble in common organic solvents and water.[2] |

| Storage Temperature | +4°C | 2-8°C[5] |

Experimental Protocols for Physical Property Determination

The determination of the physical properties of chemical substances is governed by standardized protocols to ensure accuracy and reproducibility. The following are summaries of standard methodologies from the Organisation for Economic Co-operation and Development (OECD) and ASTM International that are applicable for determining the physical properties of liquid and low-melting point organic compounds like this compound.

Melting Point/Melting Range (OECD 102 / ASTM E324)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1] This property is a good indicator of purity.[7][9]

-

Capillary Tube Method: A small, powdered sample of the substance is packed into a capillary tube. The tube is then placed in a temperature-controlled apparatus, such as a liquid bath or a metal block.[10][11] The temperature is raised at a slow, controlled rate. The temperatures at which melting begins (initial melting point) and is complete (final melting point) are recorded to define the melting range.[7][9]

-

Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition on the resulting thermogram.[12]

Boiling Point (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][8]

-

Ebulliometer Method: This method involves measuring the boiling point of the liquid in an ebulliometer, an apparatus that allows for precise temperature measurement under equilibrium conditions between the liquid and vapor phases.

-

Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[8]

-

Distillation Method: The substance is distilled, and the temperature of the vapor is measured as it condenses. This method is suitable for determining the boiling range of a substance.[5]

Density of Liquids (OECD 109 / ASTM D4052)

Density is the mass of a substance per unit volume.[2][6]

-

Hydrometer/Immersed Body Method: These buoyancy-based methods involve measuring the buoyant force on an object of known volume when immersed in the liquid. The density is then calculated from this force.[2]

-

Oscillating Densimeter: A U-shaped tube is filled with the liquid and subjected to electromagnetic oscillations. The density of the liquid is determined from the oscillation frequency.[2]

-

Pycnometer Method: A pycnometer, a flask of a specific, accurately known volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the volume of the pycnometer.[6]

Mandatory Visualization: Analytical Workflow

This compound is frequently used as an internal standard for the quantification of diethyl phosphate in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The following diagram illustrates a typical experimental workflow for such an analysis.

Caption: LC-MS workflow for metabolite quantification.

This workflow outlines the key steps from sample preparation to final quantification.[13][14] The addition of a known amount of this compound at an early stage allows for the correction of variability in sample processing and instrument response, leading to more accurate and reliable measurement of the target analyte, diethyl phosphate.[14]

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. store.astm.org [store.astm.org]

- 8. oecd.org [oecd.org]

- 9. infinitalab.com [infinitalab.com]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. OECD/EU-Methods [laus.group]

- 13. researchgate.net [researchgate.net]

- 14. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]

In-Depth Technical Guide: Molecular Weight of Diethyl Phosphate-d10

This guide provides a detailed analysis of the molecular weight of Diethyl phosphate-d10, a deuterated analog of diethyl phosphate. The information is intended for researchers, scientists, and professionals in the field of drug development and metabolomics.

Chemical Identity and Formula

Diethyl phosphate-d10 is a stable isotope-labeled version of diethyl phosphate, where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution is crucial for its use as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods.

Molecular Formula: C₄D₁₀HO₄P[1][2][3]

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds like Diethyl phosphate-d10, the mass of the specific isotopes must be used for accurate calculation.

Atomic Weights of Constituent Isotopes

The calculation of the molecular weight of Diethyl phosphate-d10 is based on the atomic masses of its constituent isotopes: Carbon-12 (¹²C), Deuterium (²H or D), Hydrogen-¹H, Oxygen-¹⁶O, and Phosphorus-³¹P.

| Element | Isotope | Atomic Mass (amu) |

| Carbon | ¹²C | 12.000000 (by definition)[4][5][6] |

| Hydrogen | ¹H | 1.007825 |

| Deuterium | ²H (D) | 2.014102[7][8] |

| Oxygen | ¹⁶O | 15.994915[9][10][11] |

| Phosphorus | ³¹P | 30.973762[12][13][14] |

Calculation of Molecular Weight

The molecular weight of Diethyl phosphate-d10 is calculated as follows:

(4 x Atomic Mass of ¹²C) + (10 x Atomic Mass of ²H) + (1 x Atomic Mass of ¹H) + (4 x Atomic Mass of ¹⁶O) + (1 x Atomic Mass of ³¹P)

= (4 x 12.000000) + (10 x 2.014102) + (1 x 1.007825) + (4 x 15.994915) + (1 x 30.973762)

= 48.000000 + 20.14102 + 1.007825 + 63.97966 + 30.973762

= 164.102267 amu

This calculated value is consistent with the experimentally determined and reported molecular weight of 164.16 g/mol , which is often presented as a rounded value.[1][2][3][7]

Summary of Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₄D₁₀HO₄P | [1][2][3] |

| Average Molecular Weight | 164.16 g/mol | [1][2][3][7] |

| Monoisotopic Molecular Weight | 164.102267 amu | Calculated |

Experimental Protocols

The determination of the molecular weight of a specific chemical entity like Diethyl phosphate-d10 is a standard procedure based on its chemical formula and the atomic masses of its isotopes. As such, detailed experimental protocols for this fundamental determination are not applicable in this context. The primary methods for confirming the molecular weight of a synthesized batch of this compound would involve analytical techniques such as mass spectrometry, which directly measures the mass-to-charge ratio of ions.

Signaling Pathways

Signaling pathways are biological processes and are not relevant to the intrinsic chemical property of a molecule's molecular weight. Therefore, a description of signaling pathways is not applicable to this technical guide on the molecular weight of Diethyl phosphate-d10.

Logical Relationship Diagram

The following diagram illustrates the logical relationship for the calculation of the molecular weight of Diethyl phosphate-d10.

Caption: Calculation of Diethyl phosphate-d10 molecular weight.

References

- 1. Diethyl phosphate-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Carbon-12 - Wikipedia [en.wikipedia.org]

- 5. LabXchange [labxchange.org]

- 6. Carbon-12 | isotope | Britannica [britannica.com]

- 7. Deuterium - Wikipedia [en.wikipedia.org]

- 8. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 9. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Oxygen-16 - isotopic data and properties [chemlin.org]

- 11. Oxygen-16 - Wikipedia [en.wikipedia.org]

- 12. Phosphorus-31 atom | H3P | CID 10153977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Isotope data for phosphorus-31 in the Periodic Table [periodictable.com]

- 14. Atomic Weight of Phosphorus | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

A Technical Guide to Diethyl Phosphate-d10-1: Application in Biomonitoring of Organophosphate Exposure

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Diethyl phosphate-d10-1, a deuterated internal standard crucial for the accurate quantification of organophosphate pesticide metabolites in biological matrices. This document outlines its chemical properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of urine samples, and illustrates the analytical workflow.

Core Compound Data

This compound is the isotopically labeled analog of diethyl phosphate (DEP), a primary metabolite of numerous organophosphorus pesticides.[1] Its use as an internal standard is fundamental for correcting matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision in quantitative analyses.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 2483831-48-5 | [3] |

| Unlabeled CAS Number | 598-02-7 | [3][4] |

| Molecular Formula | C₄D₁₀HO₄P | [3] |

| Molecular Weight | 164.1631 g/mol | [3] |

| Synonyms | Diethyl phosphoric acid-d10, bis(1,1,2,2,2-pentadeuterioethyl) hydrogen phosphate | [1][4] |

| Purity | ≥99.70% (typical) | [1] |

| Physical Form | Neat liquid/oil | [3][5] |

| Storage Temperature | +4°C | [4] |

Experimental Protocol: Quantification of Diethyl Phosphate in Urine using LC-MS/MS

This protocol describes a method for the analysis of diethyl phosphate (DEP) in human urine, employing this compound as an internal standard. The methodology is synthesized from established biomonitoring studies.[6][7][8]

2.1. Materials and Reagents

-

Analytes: Diethyl phosphate (DEP) standard

-

Internal Standard: this compound (DEP-d10)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid, Ammonium formate

-

Urine Samples: Collected and stored at -20°C or below until analysis

-

Equipment: Vortex mixer, Centrifuge, Autosampler vials, LC-MS/MS system

2.2. Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DEP and DEP-d10 in methanol.

-

Working Standard Solutions: Serially dilute the DEP primary stock solution with a 50:50 methanol/water mixture to prepare a series of working standards for the calibration curve (e.g., 0.1 to 100 ng/mL).

-

Internal Standard Spiking Solution: Dilute the DEP-d10 primary stock solution with a 50:50 methanol/water mixture to a final concentration of 50 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples by spiking blank urine with known concentrations of DEP to create low, medium, and high concentration levels (e.g., 5, 25, and 75 ng/mL).

2.3. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw urine samples, calibration standards, and QC samples to room temperature and vortex to ensure homogeneity.

-

Pipette 500 µL of each sample into a clean microcentrifuge tube.

-

Add 50 µL of the DEP-d10 internal standard spiking solution to every tube (except for 'double blank' samples used to check for matrix interference).

-

Vortex each tube for 10 seconds.

-

Add 1 mL of acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of mobile phase A (see section 2.4).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Instrumentation and Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diethyl Phosphate (DEP) | 153.0 | 79.0 | 15 |

| Diethyl Phosphate (DEP) | 153.0 | 97.0 | 12 |

| This compound (DEP-d10) | 163.0 | 81.0 | 15 |

2.5. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio (DEP/DEP-d10) against the concentration of the calibration standards.

-

Use a linear regression model with a 1/x weighting factor.

-

Quantify the concentration of DEP in the urine samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the biomonitoring of diethyl phosphate in urine samples.

Caption: Workflow for urinary DEP analysis using DEP-d10.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diethyl phosphate-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]

- 4. Diethyl phosphate-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purification of Diethyl Phosphate-d10-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Diethyl Phosphate-d10-1. This deuterated internal standard is crucial for accurate quantification in metabolic studies of organophosphorus pesticides. The guide also explores the biological pathways influenced by its non-labeled analog, diethyl phosphate.

Synthesis of this compound

The synthesis of this compound can be effectively achieved by adapting a general and scalable two-step method for dialkyl phosphates. This method utilizes readily available starting materials and avoids harsh conditions that could lead to product degradation. The key to producing the deuterated analog is the use of ethanol-d6.

A primary route for synthesis involves the reaction of phosphorus oxychloride with ethanol-d6 in the presence of a base like triethylamine, followed by hydrolysis.[1][2] An alternative approach begins with diethyl chlorophosphate.[3]

Experimental Protocol: Synthesis from Phosphorus Oxychloride

This protocol is adapted from a general method for the synthesis of dialkyl phosphates.[1][2]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Ethanol-d6 (C₂D₅OD)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

-

Deionized water (for steam generation)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve phosphorus oxychloride (1.0 eq) in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Prepare a solution of ethanol-d6 (2.0 eq) and triethylamine (2.0 eq) in anhydrous toluene.

-

Add the ethanol-d6/triethylamine solution dropwise to the stirred phosphorus oxychloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the resulting slurry contains the intermediate diethyl-d10-chlorophosphate and triethylamine hydrochloride.

Purification of this compound

Purification of dialkyl phosphates can be challenging as they are often prone to decomposition upon distillation.[1] A robust method that avoids high temperatures is filtration followed by steam hydrolysis to remove impurities.[1][2]

Experimental Protocol: Purification by Filtration and Steam Hydrolysis

Procedure:

-

Filter the reaction mixture from the synthesis step under an inert atmosphere to remove the triethylamine hydrochloride precipitate.

-

Wash the precipitate with a small amount of anhydrous toluene to recover any remaining product.

-

Transfer the filtrate, containing the crude diethyl-d10-chlorophosphate, to a flask equipped for steam distillation.

-

Pass steam through the vigorously stirred toluene solution for 1-2 hours. This hydrolyzes the chlorophosphate intermediate to the desired this compound and removes volatile impurities.

-

After hydrolysis, separate the aqueous and organic layers.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

| ¹H NMR | No significant peaks expected due to deuteration. Residual proton signals from the solvent or trace impurities may be observed. | - | |

| ²H (D) NMR | Peaks corresponding to the deuterated ethyl groups would be expected. | - | |

| ¹³C NMR | Two signals for the deuterated ethyl carbons. | Multiplets due to C-D coupling. | |

| ³¹P NMR | A single resonance is expected. | Singlet or a multiplet depending on the solvent and proton coupling. | The chemical shift should be similar to that of unlabeled diethyl phosphate. |

Mass Spectrometry (MS)

| Technique | Expected m/z | Notes |

| Electrospray Ionization (ESI-MS) | [M-H]⁻ at m/z 163.09 | In negative ion mode. The exact mass will confirm the incorporation of 10 deuterium atoms. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Fragmentation pattern will be characteristic. | Derivatization may be necessary for GC analysis. |

Biological Signaling Pathways

Diethyl phosphate, the non-labeled analog of the synthesized compound, is a known metabolite of organophosphorus pesticides and has been shown to interact with several biological pathways.[4][5][6]

Endocrine Disruption: Thyroid Hormone Signaling

Diethyl phosphate can act as an endocrine-disrupting chemical by interfering with thyroid hormone signaling.[4] It can interact with various proteins involved in the biosynthesis, transport, and metabolism of thyroid hormones.

Caption: Diethyl Phosphate Interference with Thyroid Hormone Signaling.

Gut Microbiome and Immune Response Modulation

Studies have indicated that diethyl phosphate can alter the composition of the gut microbiome, which in turn can influence the host's immune system, including the modulation of interleukin levels.[5][6] Specifically, it has been associated with a decrease in Interleukin-6 (IL-6).

Caption: Diethyl Phosphate's Impact on Gut Microbiota and IL-6 Production.

Synthesis and Purification Workflow

The overall process for obtaining pure this compound can be visualized as a straightforward workflow.

Caption: Workflow for the Synthesis and Purification of this compound.

References

- 1. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Diethyl phosphate - general description and application - Georganics [georganics.sk]

- 4. Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Diethyl Phosphate-d10: A Technical Guide to Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Diethyl Phosphate-d10 (DEP-d10), a deuterated analogue of the organophosphate metabolite, diethyl phosphate. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative mass spectrometry-based analyses.

Introduction

Diethyl phosphate-d10 is a critical internal standard for the accurate quantification of diethyl phosphate in biological matrices. As a metabolite of numerous organophosphorus pesticides, the precise measurement of diethyl phosphate is essential for toxicological studies and human exposure monitoring. The use of a stable isotope-labeled internal standard like DEP-d10, which co-elutes with the analyte but is distinguishable by mass, corrects for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of analytical data. This guide details the isotopic purity and enrichment of commercially available DEP-d10, alongside methodologies for its synthesis and analysis.

Isotopic Purity and Enrichment Data

The isotopic purity of Diethyl Phosphate-d10 is a critical parameter that defines its suitability as an internal standard. High isotopic enrichment minimizes signal overlap with the unlabeled analyte, enhancing analytical sensitivity and accuracy. The data presented below is compiled from commercially available sources.

| Parameter | Specification | Supplier/Source |

| Isotopic Enrichment | 99 atom % D | CDN Isotopes |

| Chemical Purity | 97% | CDN Isotopes (for precursor Diethyl-d10 Chlorophosphate) |

| Purity | 99.70% | MedChemExpress |

Note: The purity value from MedChemExpress does not explicitly differentiate between chemical and isotopic purity.

Experimental Protocols

Synthesis of Diethyl Phosphate-d10

A plausible synthetic route to Diethyl Phosphate-d10 involves the use of deuterated starting materials in established phosphorylation reactions. The following protocol is adapted from general methods for the synthesis of dialkyl phosphates.

Reaction Scheme:

A common method for synthesizing dialkyl phosphates is the reaction of a dialkyl phosphite with an oxidizing agent, or the phosphorylation of an alcohol. For DEP-d10, the synthesis would logically start from ethanol-d6. A likely precursor is diethyl-d10 chlorophosphate.

Materials:

-

Ethanol-d6 (C2D5OD)

-

Phosphorus oxychloride (POCl3) or other suitable phosphorylating agent

-

Pyridine or other suitable base

-

Anhydrous diethyl ether or other suitable solvent

-

Water (H2O)

Procedure:

-

Formation of Diethyl-d10 Chlorophosphate: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanol-d6 in an anhydrous solvent such as diethyl ether. Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled solution while stirring. The reaction is exothermic and should be controlled carefully.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

The resulting diethyl-d10 chlorophosphate can be purified by distillation under reduced pressure.

-

Hydrolysis to Diethyl Phosphate-d10: Carefully add the purified diethyl-d10 chlorophosphate to a stirred mixture of water and a suitable solvent (e.g., diethyl ether) at a controlled temperature.

-

The reaction mixture is then stirred until the hydrolysis is complete.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield Diethyl Phosphate-d10.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry

High-resolution mass spectrometry is the primary technique for determining the isotopic purity and enrichment of labeled compounds.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a suitable chromatographic system (e.g., Gas Chromatography (GC) or Liquid Chromatography (LC)).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Diethyl Phosphate-d10 in a suitable volatile solvent.

-

Mass Spectrometric Analysis: Infuse the sample directly or inject it into the chromatographic system coupled to the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis:

-

Identify the molecular ion cluster of Diethyl Phosphate-d10.

-

Measure the ion intensities for the monoisotopic peak (d10) and the peaks corresponding to lower deuteration levels (d9, d8, etc.).

-

The isotopic enrichment is calculated as the percentage of the d10 isotopologue relative to the sum of all isotopologues.

-

Isotopic Purity (%) = [Intensity(d10) / (Intensity(d10) + Intensity(d9) + Intensity(d8) + ...)] * 100

-

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of Diethyl Phosphate-d10.

Caption: Experimental workflow for the synthesis and analysis of Diethyl Phosphate-d10.

Caption: Relationship between quality metrics and application suitability of DEP-d10.

Diethyl phosphate-d10-1 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl phosphate-d10-1, a deuterated internal standard crucial for the accurate quantification of diethyl phosphate, a metabolite of organophosphorus pesticides. This document compiles essential data typically found in a Certificate of Analysis, details relevant experimental protocols, and visualizes a standard analytical workflow.

Core Data Summary

The following tables summarize the typical quantitative and qualitative data for this compound, compiled from various suppliers.

| Identifier | Value |

| Product Name | This compound |

| Synonyms | Diethyl phosphoric acid-d10, bis(1,1,2,2,2-pentadeuterioethyl) hydrogen phosphate |

| CAS Number | 2483831-48-5 |

| Unlabelled CAS | 598-02-7 |

| Molecular Formula | C₄D₁₀HO₄P |

| Molecular Weight | 164.16 g/mol |

| Property | Value |

| Purity | ≥99% |

| Appearance | Neat |

| Storage Temperature | +4°C |

| Shipping Temperature | Room Temperature |

| Solubility | Soluble in DMSO |

Experimental Protocols

Accurate detection and quantification of diethyl phosphate in biological matrices are critical for toxicological and environmental exposure studies. This compound serves as an ideal internal standard for mass spectrometry-based methods due to its similar chemical properties to the unlabeled analyte and its distinct mass.

Sample Preparation for Urine Analysis

This protocol outlines a common liquid-liquid extraction (LLE) method for the extraction of diethyl phosphate from urine samples prior to LC-MS/MS analysis.

Materials:

-

Urine sample

-

This compound (internal standard)

-

Acetonitrile

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS vials

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 5 mL of urine into a 15 mL centrifuge tube.

-

Spike the urine sample with an appropriate concentration of this compound internal standard.

-

Add 5 mL of acetonitrile to the tube.

-

Add 1 g of sodium chloride and 1 g of anhydrous magnesium sulfate.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper acetonitrile layer to a clean tube.

-

Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is often required to improve the volatility and chromatographic behavior of polar metabolites like diethyl phosphate.

Materials:

-

Sample extract (from LLE or other extraction methods)

-

Pentafluorobenzyl bromide (PFBB) (derivatizing agent)

-

Potassium carbonate

-

Toluene

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

To the dried sample extract, add 1 mL of a 10% potassium carbonate solution.

-

Add 50 µL of PFBB in toluene.

-

Vortex the mixture and incubate at 60°C for 1 hour.

-

After cooling, add 2 mL of hexane and vortex for 1 minute.

-

Centrifuge to separate the layers.

-

Transfer the upper organic layer to a clean vial for GC-MS analysis.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis and biological relevance of diethyl phosphate.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl Phosphate-d10

Introduction to Diethyl Phosphate and its Deuterated Analog

Diethyl phosphate (DEP) is a dialkyl phosphate ester and a common metabolite of various organophosphorus compounds, such as pesticides and flame retardants.[1] Its detection and quantification in biological and environmental samples are crucial for exposure assessment. Diethyl phosphate-d10, in which the ten hydrogen atoms of the two ethyl groups are replaced with deuterium, serves as an excellent internal standard for mass spectrometry-based quantification, providing a distinct mass shift while maintaining similar chemical properties to the native compound.[2]

Mass Spectrometry of Diethyl Phosphate

The fragmentation of diethyl phosphate in mass spectrometry is characterized by the lability of the phosphate ester bonds. The ionization technique and analytical conditions significantly influence the resulting mass spectrum. Electrospray ionization (ESI) is a common technique for the analysis of such polar compounds, often in negative ion mode.

Negative Ion Mode ESI-MS/MS Fragmentation of Diethyl Phosphate

In negative ion mode, diethyl phosphate readily forms the deprotonated molecule [M-H]⁻. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions. The primary fragmentation pathways involve the loss of the ethyl groups and rearrangements around the phosphate core.

Table 1: Quantitative Fragmentation Data for Diethyl Phosphate in Negative Ion Mode

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Relative Abundance (%) |

| 153.0 | 125.0 | C2H4 | 82.2 |

| 153.0 | 97.1 | C4H8 | 0.8 |

| 153.0 | 79.0 | C4H10O | 99.9 |

Data is inferred from publicly available spectra of diethyl phosphate and general fragmentation patterns of organophosphates.

The fragmentation cascade is initiated by the loss of an ethylene molecule (C2H4) from the deprotonated precursor ion, leading to the fragment at m/z 125.0. A subsequent loss of another ethylene molecule results in the ion at m/z 97.1. The most abundant fragment ion at m/z 79.0 corresponds to the [PO3]⁻ ion, resulting from the loss of both ethyl groups and a water molecule.

Predicted Mass Spectrometry Fragmentation of Diethyl Phosphate-d10

Due to the substitution of hydrogen with deuterium in the ethyl groups, the fragmentation pattern of diethyl phosphate-d10 is expected to mirror that of the non-deuterated form, with corresponding mass shifts. The molecular weight of diethyl phosphate-d10 is 164.1 g/mol , and its deprotonated molecule [M-H]⁻ will have an m/z of 163.1.

Table 2: Predicted Quantitative Fragmentation Data for Diethyl Phosphate-d10 in Negative Ion Mode

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Relative Abundance (%) |

| 163.1 | 131.1 | C2D4 | High |

| 163.1 | 99.1 | C4D8 | Low |

| 163.1 | 79.0 | C4D10O | Very High |

The fragmentation of the deuterated compound is expected to proceed through similar neutral losses as the non-deuterated analog. The loss of a deuterated ethylene molecule (C2D4) would result in a fragment at m/z 131.1. The subsequent loss of a second deuterated ethylene molecule would lead to a fragment at m/z 99.1. The base peak is anticipated to be the [PO3]⁻ ion at m/z 79.0, as the deuterium atoms are lost with the ethyl groups.

Fragmentation Pathway Visualization

The following diagrams illustrate the proposed fragmentation pathways for both diethyl phosphate and its deuterated analog.

References

Methodological & Application

Application Notes: Diethyl Phosphate-d10-1 as an Internal Standard in the Analysis of Organophosphate Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate pesticides are widely used in agriculture and their exposure to humans is a significant health concern. Biomonitoring of organophosphate exposure is typically achieved by measuring their dialkyl phosphate (DAP) metabolites in biological matrices such as urine.[1][2][3] Diethyl phosphate (DEP) is a common metabolite of several organophosphate pesticides. Accurate quantification of these metabolites is crucial for assessing human exposure and for toxicological studies. The use of a stable isotope-labeled internal standard is essential for reliable and accurate quantification in complex biological matrices, as it compensates for matrix effects and variations during sample preparation and analysis. Diethyl phosphate-d10-1 (DEP-d10), a deuterated analog of DEP, is an ideal internal standard for the analysis of DEP and other DAPs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical procedure. The labeled compound, in this case, DEP-d10, behaves chemically and physically identically to the endogenous analyte (DEP) during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses or matrix-induced signal suppression or enhancement.

Application: Quantification of Dialkyl Phosphate Metabolites in Human Urine

This section outlines a detailed protocol for the quantification of six common dialkyl phosphate metabolites (DMP, DEP, DMTP, DETP, DMDTP, and DEDTP) in human urine using DEP-d10 as an internal standard with LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the analysis of dialkyl phosphates in urine is depicted below.

Caption: A streamlined workflow for the analysis of dialkyl phosphates in urine samples.

Metabolic Pathway of Organophosphate Pesticides

The following diagram illustrates the general metabolic pathway of organophosphate pesticides to their corresponding dialkyl phosphate metabolites.

Caption: General metabolic pathway of organophosphate pesticides.

Experimental Protocols

Reagents and Materials

-

Standards: Diethyl phosphate (DEP), Dimethyl phosphate (DMP), Dimethyl thiophosphate (DMTP), Diethyl thiophosphate (DETP), Dimethyl dithiophosphate (DMDTP), Diethyl dithiophosphate (DEDTP), and Diethyl phosphate-d10 (DEP-d10).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl acetate (analytical grade), Water (LC-MS grade).

-

Reagents: Ammonium hydroxide, Formic acid.

-

Urine Samples: Collected and stored at -80°C until analysis.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each DAP analyte and DEP-d10 in methanol.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all six DAP analytes by diluting the stock solutions in methanol.

-

Internal Standard Working Solution (1 µg/mL): Prepare a working solution of DEP-d10 by diluting the stock solution in methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen urine samples to room temperature and centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.

-

Transfer 1 mL of the urine supernatant to a clean glass tube.

-

Spike each sample with 10 µL of the 1 µg/mL DEP-d10 internal standard working solution.

-

Add 2 mL of ethyl acetate to the tube.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Repeat the extraction (steps 4-7) one more time and combine the organic extracts.

-

Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| DEP-d10 (IS) | 162.9 | 78.9[4] |

| DMP | 125 | 79 |

| DEP | 153 | 79 |

| DMTP | 141 | 79 |

| DETP | 169 | 95 |

| DMDTP | 157 | 79 |

| DEDTP | 185 | 111 |

Data Presentation and Method Performance

Method Validation Summary

The performance of the analytical method should be thoroughly validated. The following tables summarize typical validation data for the analysis of DAPs in urine.

Table 1: Linearity and Limits of Detection/Quantification

| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| DMP | 0.5 - 100 | >0.99 | 0.0207[3] | 0.0626[3] |

| DEP | 0.5 - 100 | >0.99 | 0.0201[3] | 0.0609[3] |

| DMTP | 0.5 - 100 | >0.99 | 0.0488[3] | 0.1479[3] |

| DETP | 0.5 - 100 | >0.99 | 0.0323[3] | 0.0969[3] |

| DMDTP | 0.5 - 100 | >0.99 | 0.0406[3] | 1.229[3] |

| DEDTP | 0.5 - 100 | >0.99 | 0.0697[3] | 0.2112[3] |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| DMP | 5 | <10 | <15 | 93 - 102[3] |

| 50 | <10 | <15 | 93 - 102[3] | |

| 80 | <10 | <15 | 93 - 102[3] | |

| DEP | 5 | <10 | <15 | 93 - 102[3] |

| 50 | <10 | <15 | 93 - 102[3] | |

| 80 | <10 | <15 | 93 - 102[3] | |

| DMTP | 5 | <10 | <15 | 93 - 102[3] |

| 50 | <10 | <15 | 93 - 102[3] | |

| 80 | <10 | <15 | 93 - 102[3] | |

| DETP | 5 | <10 | <15 | 93 - 102[3] |

| 50 | <10 | <15 | 93 - 102[3] | |

| 80 | <10 | <15 | 93 - 102[3] | |

| DMDTP | 5 | <10 | <15 | 93 - 102[3] |

| 50 | <10 | <15 | 93 - 102[3] | |

| 80 | <10 | <15 | 93 - 102[3] | |

| DEDTP | 5 | <10 | <15 | 93 - 102[3] |

| 50 | <10 | <15 | 93 - 102[3] | |

| 80 | <10 | <15 | 93 - 102[3] |

Note: Precision values are typically expected to be <15% RSD, and accuracy within 85-115%. The recovery rates for liquid-liquid extraction have been reported to be in the range of 93% to 102%.[3]

Table 3: Matrix Effect

A study assessing the matrix effect in hair samples found little to no matrix effect for DEP-d10.[4] While this is in a different matrix, it suggests that DEP-d10 is an effective internal standard for minimizing matrix-related variability. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of diethyl phosphate and other dialkyl phosphate metabolites in biological matrices by LC-MS/MS. The use of DEP-d10 in an isotope dilution method effectively corrects for variability in sample preparation and matrix effects, leading to reliable data for human biomonitoring and toxicological research. The detailed protocol and performance data provided in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and environmental health.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Diethyl Phosphate in Biological Matrices using Diethyl Phosphate-d10 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl phosphate (DEP) is a primary metabolite of many organophosphate (OP) pesticides and nerve agents.[1][2] Accurate and sensitive quantification of DEP in biological matrices such as urine and hair is crucial for assessing human exposure to these toxic compounds.[3][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity.[1] However, the complexity of biological samples can lead to matrix effects and variability in sample preparation, necessitating the use of an internal standard to ensure analytical accuracy and precision.[3][4]

Diethyl phosphate-d10 (DEP-d10), a stable isotope-labeled analog of DEP, is an ideal internal standard for this application.[2][5] Its chemical and physical properties are nearly identical to those of DEP, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling reliable correction for any analyte loss during sample processing and instrumental analysis.[6] This application note provides a detailed protocol for the quantification of DEP in biological samples using DEP-d10 as an internal standard with GC-MS analysis.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for sample preparation, derivatization, and GC-MS analysis.

Materials and Reagents

-

Diethyl phosphate (DEP) standard

-

Diethyl phosphate-d10 (DEP-d10) internal standard solution (e.g., 1 µg/mL in a suitable solvent)

-

Pentafluorobenzyl bromide (PFBBr) derivatizing agent

-

Solvents: Acetonitrile, Toluene, Dichloromethane (all analytical grade)

-

Reagents for pH adjustment (e.g., phosphate buffer)

-

Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

-

Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)

Sample Preparation and Extraction

The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., urine, hair) and laboratory instrumentation.

-

Sample Collection and Storage: Collect urine or hair samples in appropriate containers and store them at -20°C or below until analysis.

-

Internal Standard Spiking: Thaw the biological samples. To a known volume or weight of the sample (e.g., 1 mL of urine or 50 mg of pulverized hair), add a precise volume of the DEP-d10 internal standard solution.[3][4]

-

Extraction:

-

For Urine: Acidify the urine sample and perform a liquid-liquid extraction with an organic solvent like dichloromethane or a solid-phase extraction.

-

For Hair: Decontaminate and pulverize the hair sample. Perform a solid-liquid extraction with a suitable solvent mixture like acetonitrile/water.[7]

-

-

Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

Derivatization

Since DEP is a polar and non-volatile compound, derivatization is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis.[8]

-

Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile).

-

Derivatization Reaction: Add the derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), and a catalyst if needed.[8][9] The reaction is typically carried out at an elevated temperature (e.g., 60-90°C) for a specific duration (e.g., 30-90 minutes).[8] This reaction converts the acidic DEP and DEP-d10 into their respective pentafluorobenzyl esters.[8][9]

-

Cleanup: After derivatization, a cleanup step using a mini solid-phase extraction column (e.g., Florisil/PSA) may be necessary to remove excess derivatizing agent and other interfering substances.[10]

-

Final Concentration: Evaporate the final extract to a small volume and reconstitute in a solvent suitable for GC-MS injection (e.g., toluene or ethyl acetate).

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole) is used for analysis.[1]

-

Chromatographic Separation:

-

GC Column: A low-polarity capillary column, such as one similar to a 5% diphenyl/95% dimethyl polysiloxane phase, is commonly used.[11]

-

Injection: Inject a small volume (e.g., 1-2 µL) of the final extract in splitless mode.

-

Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 60-70°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 300°C).[11][12]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electron ionization (EI) or negative ion chemical ionization (NICI) can be used. NICI often provides higher sensitivity for electrophilic derivatives like the PFB esters.[9]

-

Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Ions to Monitor: Specific ions for the derivatized DEP and DEP-d10 are monitored. For example, in one study, the quantification ion for the TBDMS derivative of DEP was m/z 258.[7] The exact m/z values will depend on the derivatization agent used.

-

Data Presentation

The use of DEP-d10 as an internal standard allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This curve is then used to quantify the amount of DEP in unknown samples.

Table 1: Example Calibration Curve and Performance Data

| Parameter | Value |

| Calibration Range | 0.5 - 100 ng/mL |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/L[9] |

| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/L |

| Precision (%RSD) | < 15%[12] |

| Accuracy (Recovery %) | 85 - 115% |

Note: The values presented in this table are representative and may vary depending on the specific matrix, instrumentation, and method validation. One study reported detection limits for DEP at 0.1 µg/L, with a relative standard deviation (RSD) for the analytical method between 4–14%.[9] Another study analyzing diethyl phosphite found precision studies showed %RSD values less than 15.0% and percentage recovery in the range of 100.7 - 116.7%.[12]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of Diethyl Phosphate using Diethyl Phosphate-d10 as an internal standard.

Caption: GC-MS analysis workflow with an internal standard.

Conclusion

The use of Diethyl phosphate-d10 as an internal standard in the GC-MS analysis of diethyl phosphate provides a robust and reliable method for quantifying this important biomarker of organophosphate exposure. The detailed protocol and workflow presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high accuracy and precision afforded by the isotope dilution technique are essential for obtaining high-quality data in toxicological and environmental monitoring studies.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox [mdpi.com]

- 9. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. cromlab-instruments.es [cromlab-instruments.es]

- 12. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Diethyl Phosphate in Human Urine using LC-MS/MS with a Deuterated Internal Standard

References

- 1. mdpi.com [mdpi.com]

- 2. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a novel methodology for determination of dialkyl phosphates in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Diethyl Phosphate Residues in Agricultural Products using Isotope Dilution Mass Spectrometry

Introduction

The widespread use of organophosphate pesticides in agriculture necessitates robust and reliable analytical methods for monitoring their residues in food products to ensure consumer safety. Diethyl phosphate (DEP) is a common metabolite of several organophosphate pesticides, and its presence in food can indicate the original use of the parent compounds. This application note describes a sensitive and accurate method for the quantification of diethyl phosphate in various food matrices using the stable isotope-labeled internal standard, Diethyl phosphate-d10 (DEP-d10), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopic internal standard allows for the correction of matrix effects and variations in extraction recovery, leading to highly accurate and precise results.[1]

This method is intended for researchers, scientists, and professionals in the food safety and drug development industries who require a validated protocol for the trace-level analysis of pesticide residues.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS), which is a gold standard for quantitative analysis.[1] A known amount of Diethyl phosphate-d10 is added to the sample prior to extraction. Since DEP-d10 is chemically identical to the target analyte (DEP), it experiences the same losses during sample preparation and ionization suppression or enhancement during analysis. By measuring the ratio of the native analyte to the labeled internal standard, an accurate quantification of the analyte can be achieved, regardless of sample-to-sample variations. The sample is prepared using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by analysis using a highly sensitive LC-MS/MS system.

Experimental Protocols

Materials and Reagents

-

Standards: Diethyl phosphate (DEP) and Diethyl phosphate-d10 (DEP-d10) reference standards.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Water (LC-MS grade).

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, and Primary secondary amine (PSA) sorbent.

-

Sample Matrix: This protocol has been generalized for fruit and vegetable matrices. Specific validation data for apples and lettuce are provided.

Sample Preparation: Modified QuEChERS Protocol

-

Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For samples with high water content, cryogenic milling with dry ice can be employed to improve homogeneity.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with the Diethyl phosphate-d10 internal standard solution.

-

Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and dilute it with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A suitable gradient program should be developed to ensure the separation of DEP from matrix interferences. A typical gradient starts with a high aqueous phase and ramps up the organic phase.

-

Ionization Mode: ESI in negative ion mode.

-

MRM Transitions: The multiple reaction monitoring (MRM) transitions for DEP and DEP-d10 should be optimized. Example transitions are provided in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diethyl phosphate (DEP) | 153.0 | 79.0 | 15 |

| Diethyl phosphate (DEP) | 153.0 | 97.0 | 10 |

| Diethyl phosphate-d10 (DEP-d10) | 163.0 | 82.0 | 15 |

Quantitative Data

The following tables summarize the performance of the method for the analysis of Diethyl phosphate in apple and lettuce matrices. The validation was performed in accordance with SANTE guidelines.[2]

Table 1: Method Detection and Quantification Limits

| Matrix | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |

| Apple | 0.5 | 1.5 |

| Lettuce | 0.8 | 2.5 |

Table 2: Recovery and Precision Data

| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Apple | 5 | 98.5 | 4.2 |

| 20 | 101.2 | 3.5 | |

| 50 | 99.8 | 3.8 | |

| Lettuce | 5 | 95.3 | 5.1 |

| 20 | 97.6 | 4.5 | |

| 50 | 96.2 | 4.8 |

Recovery values fell within the acceptable range of 70 to 120% with RSD ≤ 20%.[2]

Visualizations

Caption: Experimental workflow for the analysis of Diethyl phosphate.

Conclusion

The described method provides a robust and reliable approach for the quantification of diethyl phosphate in fruit and vegetable matrices. The use of Diethyl phosphate-d10 as an internal standard in an isotope dilution LC-MS/MS method ensures high accuracy and precision by compensating for matrix effects and procedural losses. The modified QuEChERS sample preparation protocol is efficient and suitable for high-throughput laboratory settings. This application note provides a comprehensive framework for laboratories involved in food safety monitoring and pesticide residue analysis.

References

- 1. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantitation of Organophosphate Metabolites Using Diethyl Phosphate-d10 as an Internal Standard

Introduction

Organophosphate (OP) pesticides are a widely used class of insecticides that can pose significant health risks to humans.[1][2][3] Biomonitoring of OP pesticide exposure is crucial for assessing potential health risks and is typically achieved by measuring their dialkyl phosphate (DAP) metabolites in biological matrices such as urine and hair.[4][5][6][7][8] These metabolites, including dimethyl phosphate (DMP), diethyl phosphate (DEP), dimethyl thiophosphate (DMTP), diethyl thiophosphate (DETP), dimethyl dithiophosphate (DMDTP), and diethyl dithiophosphate (DEDTP), serve as valuable biomarkers of exposure.[4][5][6][7][8]

To ensure the accuracy and precision of quantitative analysis, stable isotope-labeled internal standards are employed. Diethyl phosphate-d10 (DEP-d10) is a commonly used deuterated internal standard for the quantification of DEP and other related OP metabolites.[4][9] This application note provides a detailed protocol for the analysis of OP metabolites in human urine and hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with DEP-d10 as an internal standard.

Analytical Principle

The method involves the extraction of OP metabolites from the biological matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The use of an isotope-dilution technique, where a known amount of the isotopically labeled internal standard (DEP-d10) is added to the sample prior to preparation, allows for accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.[10]

Experimental Protocols

Sample Preparation: Human Urine

A widely used and effective method for extracting DAP metabolites from urine is liquid-liquid extraction (LLE).[6][7][8]

Materials:

-

Urine sample

-

Diethyl phosphate-d10 (DEP-d10) internal standard solution

-

Acetonitrile

-

Salt mixture (e.g., from a QuEChERS kit)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

Reconstitution solution (e.g., mobile phase)

Protocol:

-

To 1 mL of urine sample, add 10 µL of the internal standard solution (containing DEP-d10 and other relevant deuterated standards).[11]

-

Add 4 mL of ultrapure water and 10 mL of acetonitrile.[11]

-

Add the salt mixture from a QuEChERS kit.[11]

-

Vortex the mixture vigorously and centrifuge at 3500 rpm for 10 minutes.[11]

-

Transfer the upper acetonitrile layer to a new tube.[11]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[11]

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Human Hair

An alkaline extraction approach has been shown to be efficient for the extraction of DAPs from hair.[4]

Materials:

-

Hair sample

-

Methanol with 2% NH4OH (alkaline methanol)

-

DEP-d10 internal standard solution

-

Vortex mixer

-

Centrifuge

-

Filter vials (0.2 µm pore size)

Protocol:

-

Decontaminate hair samples by washing to remove external contaminants.

-

Weigh a portion of the hair sample and place it in a tube.

-

Spike the sample with a known amount of the DEP-d10 internal standard solution.[4]

-

Add alkaline methanol (methanol with 2% NH4OH) to the tube.[4]

-

Vortex the sample to facilitate extraction.

-

Centrifuge the sample to pellet the hair matrix.

-

Filter the supernatant through a 0.2 µm filter vial.[4]

-

The filtered extract is ready for direct injection into the LC-MS/MS system.[4]

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example): [11]

-

Column: Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.2 mL/min

-

Gradient: Start with 5% B, linearly increase to 95% B over 9 minutes, then increase to 100% B and hold for 5 minutes.

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)[12]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. For DEP-d10, an example transition is m/z 178.9 → 95.[4]

Data Presentation

The following tables summarize typical quantitative data obtained using methods employing DEP-d10 as an internal standard.

Table 1: Method Validation Parameters for OP Metabolite Analysis in Hair [4][13]

| Analyte | Limit of Detection (LOD) (pg/mg) | Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |

| DMP | 0.82 | 101-116 | 0-9 | <24 |

| DMTP | 0.41 | 101-116 | 0-9 | <20 |

| DMDTP | 0.30 | 101-116 | 0-9 | <20 |

| DEP | 0.24 | 101-116 | 0-9 | <20 |

| DETP | 0.24 | 101-116 | 0-9 | <20 |

| DEDTP | 0.23 | 101-116 | 0-9 | <20 |

Table 2: Method Validation Parameters for OP Metabolite Analysis in Urine [6][7][8]

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |

| DMP | 0.0207 | 0.0609 | 93-102 | 0.62-5.46 | 0.80-11.33 |

| DMTP | 0.0488 | 0.2112 | 93-102 | 0.62-5.46 | 0.80-11.33 |

| DMDTP | 0.0406 | - | 93-102 | 0.62-5.46 | 0.80-11.33 |

| DEP | 0.0201 | 0.0609 | 93-102 | 0.62-5.46 | 0.80-11.33 |

| DETP | 0.0323 | - | 93-102 | 0.62-5.46 | 0.80-11.33 |

| DEDTP | 0.0697 | - | 93-102 | 0.62-5.46 | 0.80-11.33 |

Visualizations

Caption: Experimental workflow for OP metabolite quantitation.

Caption: General metabolic pathway of organophosphates.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. stacks.cdc.gov [stacks.cdc.gov]

Analysis of Diethyl Phosphate in Urine using Diethyl Phosphate-d10 as an Internal Standard

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Diethyl Phosphate (DEP), a major metabolite of organophosphate pesticides, in human urine samples. The protocol incorporates the use of Diethyl Phosphate-d10 (DEP-d10) as an internal standard to ensure accuracy and precision. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and are intended for researchers, scientists, and professionals in the fields of toxicology, environmental health, and drug development.

Introduction